molecular formula C19H17ClN4O2S B2822721 4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-77-2

4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2822721
CAS No.: 1021266-77-2
M. Wt: 400.88
InChI Key: HHRDKNBYFMBOQC-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity .

Scientific Research Applications

VEGFR-2 Inhibition for Cancer Therapy

Compounds structurally similar to the one have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Such inhibitors are significant for their roles in inhibiting angiogenesis, a process critical for tumor growth and metastasis. A study highlighted substituted benzamides showing excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial Activity

Another avenue of research involves the antimicrobial activity of new chemical derivatives. For instance, certain thiazole and pyrazole derivatives based on benzothiophene moieties were synthesized and evaluated for their antibacterial and antifungal properties. These compounds, through their unique structural features, have shown variable and modest antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Gouda et al., 2010).

Cytotoxic Activity Against Cancer Cell Lines

Compounds with a thiazol-2-yl)benzamide framework have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These studies have demonstrated that certain derivatives exhibit significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, suggesting potential utility in cancer treatment (Adhami et al., 2014).

RET Kinase Inhibition for Cancer Therapy

Research on 4-chloro-benzamides derivatives has shown that these compounds, particularly those containing substituted five-membered heteroaryl rings, act as RET kinase inhibitors. RET kinase is a critical target in cancer therapy, and these inhibitors have shown promising results in molecular and cellular assays, highlighting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRDKNBYFMBOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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